2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features both a phthalazinone and a thiadiazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a precursor for other industrial chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the phthalazinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiadiazole ring: This often involves the reaction of thiosemicarbazide with a suitable carbonyl compound.
Coupling of the two moieties: The final step would involve coupling the phthalazinone and thiadiazole rings through an acetamide linkage, possibly using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions might target the carbonyl group in the phthalazinone moiety.
Substitution: Various substitution reactions could occur, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Known for their anti-inflammatory and anti-cancer properties.
Thiadiazole derivatives: Often studied for their antimicrobial and antifungal activities.
Uniqueness
The combination of phthalazinone and thiadiazole moieties in a single molecule could confer unique biological activities, making it a compound of interest for further research.
Properties
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c18-10(15-12-16-13-7-20-12)6-17-11(19)9-4-2-1-3-8(9)5-14-17/h1-5,7H,6H2,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXYCVIUUYYBLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NN=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.